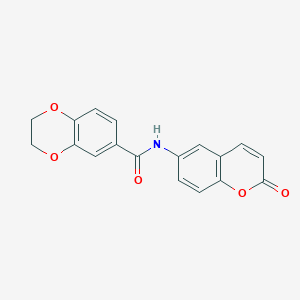

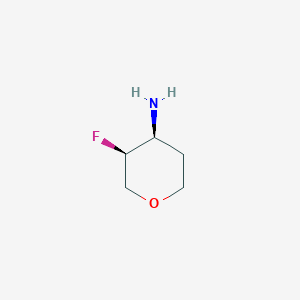

1-(3-chloro-2-methylphenyl)-3-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-chloro-2-methylphenyl)-3-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea, also known as CMI-977 or Tilorone, is a synthetic compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Enantioselective Catalysis

Thiourea derivatives, like those related to the specified compound, are recognized for their role in enantioselective catalysis. For instance, primary amine-thiourea derivatives have been identified as active and highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes. This process is crucial for producing compounds with chiral centers, which are important in the development of pharmaceuticals and agrochemicals (Huang & Jacobsen, 2006).

Material Science and Electronics

Thiourea compounds have been synthesized and analyzed for their electronic functional properties. The study of p-methylphenyl-thiourea and p-chlorophenyl-thiourea, for example, provided insights into their dielectric constants, piezoelectric constants, and frequency temperature characteristics, which could be beneficial for the development of electronic materials (Deng & Yang, 1994).

Polymer Science

In polymer science, thiourea dioxide has been employed as a green and affordable reducing agent for the controlled polymerization of a wide range of monomers. This application highlights the role of thiourea derivatives in facilitating environmentally friendly polymer synthesis processes, contributing to the development of sustainable materials (Mendonça et al., 2019).

Biomedical Research

Thiourea derivatives have been explored for their DNA-binding properties, which could have implications for cancer therapy. Studies on nitrosubstituted acyl thioureas have investigated their interactions with DNA, alongside their antioxidant, cytotoxic, antibacterial, and antifungal activities. These findings suggest potential applications in developing new therapeutic agents (Tahir et al., 2015).

Gas Sensing Technology

Thiourea derivatives have been utilized in the development of resistive-type carbon dioxide (CO2) gas sensors. The synthesis and characterization of specific ethynylated-thiourea derivatives demonstrated their effectiveness as sensing layers for CO2 detection, showcasing the utility of thiourea compounds in environmental monitoring and industrial applications (Daud et al., 2019).

Propriétés

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3S/c1-12-16(20)7-5-9-17(12)23-19(24)21-11-10-14-13(2)22-18-8-4-3-6-15(14)18/h3-9,22H,10-11H2,1-2H3,(H2,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIAKZGQOLADQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=S)NCCC2=C(NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chloro-2-methylphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2616439.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide](/img/structure/B2616443.png)

![N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B2616446.png)

![2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B2616456.png)

![3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2616457.png)

![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2616459.png)

![methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B2616460.png)